molecular formula C10H8N4 B8279695 5-Azidomethyl-quinoline

5-Azidomethyl-quinoline

Cat. No.: B8279695
M. Wt: 184.20 g/mol
InChI Key: ZPRNGQVPYAOVJI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-Azidomethyl-quinoline is a chemical compound with the CAS Number 874823-10-6 and a molecular formula of C 10 H 8 N 4 . This molecule integrates a reactive azide functional group with a quinoline pharmacophore, making it a valuable intermediate for researchers, particularly in medicinal chemistry and chemical biology. Its primary research application lies in the synthesis of novel molecular hybrids via click chemistry. The azidomethyl group is highly amenable to copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), allowing for the efficient creation of 1,2,3-triazole-fused quinoline conjugates . This capability is exploited to generate peptidomimetics and other complex architectures for investigating biomolecular interactions, such as DNA binding . In medicinal chemistry, this compound serves as a key precursor for developing potential antimalarial agents. The quinoline scaffold is a well-established privileged structure in antimalarial drug discovery . Researchers utilize molecular hybridization techniques, linking the quinoline core to other pharmacophores via the azide group, to create new compounds aimed at overcoming parasite resistance. These hybrids are designed to act on multiple targets, such as inhibiting the parasite's hemozoin formation or targeting enzymes like Pf DHFR . The mechanism of action for quinoline-based compounds often involves inhibition of β-hematin formation in the parasite's digestive vacuole, leading to a toxic buildup of free hemin . This product is intended for research purposes only and is not approved for diagnostic or therapeutic use in humans or animals.

Properties

Molecular Formula

C10H8N4

Molecular Weight

184.20 g/mol

IUPAC Name

5-(azidomethyl)quinoline

InChI

InChI=1S/C10H8N4/c11-14-13-7-8-3-1-5-10-9(8)4-2-6-12-10/h1-6H,7H2

InChI Key

ZPRNGQVPYAOVJI-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C2C=CC=NC2=C1)CN=[N+]=[N-]

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Quinoline Derivatives

Quinoline derivatives are widely studied for their structural versatility and applications in medicinal chemistry and materials science.

Reactivity and Functional Differences

  • Azide Reactivity: The azidomethyl group in 5-azidomethyl-8-hydroxyquinoline enables click chemistry applications, distinguishing it from non-azide analogs like 8-hydroxyquinoline or 5-methyl-8-hydroxyquinoline. This reactivity is critical for bioconjugation or photoaffinity labeling .
  • Metal Chelation: The 8-hydroxy group retains chelation capacity for metals (e.g., Cu²⁺, Fe³⁺), akin to 8-hydroxyquinoline. However, the azidomethyl group may sterically hinder chelation efficiency compared to simpler derivatives.
  • Stability: Azides are thermally and photolytically sensitive. 5-Azidomethyl-8-hydroxyquinoline likely requires stabilization under storage conditions, whereas methyl or hydroxyl analogs are more stable.

Preparation Methods

Reaction Parameters and Solvent Selection

The conversion of 5-chloromethyl-8-hydroxyquinoline hydrochloride to 5-azidomethyl-8-hydroxyquinoline (compound 3 ) is achieved via nucleophilic substitution using sodium azide (NaN₃). In a representative procedure, 1.00 g (4.35 mmol) of compound 1 is combined with 0.41 g (6.525 mmol) of NaN₃ in absolute acetone and stirred for 12 hours at room temperature. Acetone is preferred due to its ability to solubilize both the chloromethyl precursor and sodium azide while minimizing side reactions. The use of polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) is avoided, as they may promote elimination or hydrolysis.

Avoiding Inorganic Bases

A critical optimization involves omitting inorganic bases such as sodium hydroxide or potassium carbonate. Prior studies noted that these bases lead to the formation of 5-hydroxymethyl-8-hydroxyquinoline as a side product through hydrolysis. Instead, the reaction relies on the inherent nucleophilicity of the azide ion, which displaces the chloride without requiring additional deprotonation agents. This adjustment significantly improves yield and purity.

Workup and Purification

Analytical Characterization of this compound

Spectroscopic Confirmation

The structure of 5-azidomethyl-8-hydroxyquinoline is validated using nuclear magnetic resonance (NMR) spectroscopy. The ¹H NMR spectrum (DMSO-d₆, 400 MHz) exhibits a singlet at δ 4.45 ppm corresponding to the methylene group (–CH₂–N₃), confirming successful azide incorporation. Aromatic protons from the quinoline moiety resonate between δ 7.30–8.90 ppm, consistent with the parent structure.

Melting Point and Purity

The compound displays a sharp melting point of 168–170°C, indicative of high purity. Thin-layer chromatography (TLC) using hexane-acetone (4:6 v/v) as the mobile phase confirms the absence of unreacted starting material or side products.

Comparative Analysis of Synthetic Routes

The table below summarizes key parameters for the preparation of this compound:

Parameter Details
Starting Material5-Chloromethyl-8-hydroxyquinoline hydrochloride
Azide SourceSodium azide (NaN₃)
SolventAbsolute acetone
Reaction Time12 hours
TemperatureRoom temperature (25°C)
WorkupExtraction with dichloromethane, washing with brine, drying over MgSO₄
PurificationRecrystallization from ethanol
YieldExcellent (qualitative description)
Melting Point168–170°C
Key Spectral Data (¹H NMR)δ 4.45 (s, 2H, –CH₂–N₃)

Applications and Further Functionalization

This compound serves as a versatile intermediate for click chemistry and Staudinger reactions. For example, El Faydy et al. demonstrate its conversion to 5-isothiocyanatomethyl-8-hydroxyquinoline (compound 4 ) via treatment with carbon disulfide and triphenylphosphine. Additionally, the azide group enables Huisgen cycloaddition with alkynes to generate triazole-linked derivatives, which are explored for antimicrobial and antioxidant activities .

Q & A

Basic Research Questions

Q. How can researchers synthesize and confirm the structure of 5-azidomethyl-quinoline?

  • Methodological Answer : The compound is synthesized via nucleophilic substitution or azide-alkyne cycloaddition reactions. Structural confirmation requires multi-technique validation:

  • 1H/13C NMR : Analyze proton and carbon environments to verify functional groups (e.g., azidomethyl and quinoline moieties).
  • X-ray Diffraction : Resolve crystal lattice parameters and bond geometries (e.g., C–N3 bond length ~1.46 Å) .
  • High-Frequency Density Functional Theory (HF-DFT) : Compare computational models with experimental data to validate electronic and spatial configurations .

Q. What safety precautions are critical when handling this compound?

  • Methodological Answer : Follow protocols for azide-containing compounds:

  • Ventilation : Use fume hoods to prevent inhalation of toxic vapors.
  • Protective Gear : Wear nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact.
  • Storage : Keep in airtight containers away from heat or reducing agents to prevent explosive decomposition .

Q. How should researchers document experimental reproducibility for this compound?

  • Methodological Answer : Include granular details in manuscripts:

  • Materials : Specify reagent purity (e.g., ≥98%), solvent grades, and equipment models.
  • Procedures : Describe reaction conditions (temperature, time, stoichiometry) and purification steps (e.g., column chromatography with silica gel 60).
  • Data Transparency : Archive raw NMR/X-ray files in repositories like the Cambridge Crystallographic Data Centre (CCDC 1029534) for independent verification .

Advanced Research Questions

Q. How can computational methods enhance the design of this compound derivatives for biological applications?

  • Methodological Answer : Combine molecular docking and dynamics simulations:

  • Target Selection : Identify protein targets (e.g., metalloenzymes) using databases like PDB.
  • Docking Studies : Use AutoDock Vina to predict binding affinities of azidomethyl-modified derivatives.
  • ADMET Prediction : Employ tools like SwissADME to optimize pharmacokinetic properties (e.g., logP < 5) .

Q. What strategies resolve contradictions in reported biological activity data for this compound analogs?

  • Methodological Answer : Conduct systematic reviews with PRISMA guidelines:

  • Inclusion Criteria : Limit studies to peer-reviewed articles with standardized assays (e.g., IC50 in µM).
  • Meta-Analysis : Compare dose-response curves across studies to identify outliers.
  • Experimental Replication : Reproduce conflicting results under controlled conditions (e.g., fixed pH, temperature) .

Q. How can researchers optimize fluorescent labeling protocols using this compound derivatives?

  • Methodological Answer : Apply bioorthogonal chemistry principles:

  • Click Chemistry : Use copper-catalyzed azide-alkyne cycloaddition (CuAAC) for site-specific tagging.
  • Quenching Controls : Include non-reactive analogs to confirm signal specificity.
  • Microscopy Validation : Perform confocal imaging with λex/λem = 350/450 nm to track cellular localization .

Q. What ethical and data-sharing practices are essential for studies involving this compound?

  • Methodological Answer : Adhere to FAIR principles (Findable, Accessible, Interoperable, Reusable):

  • Data Repositories : Deposit raw spectra, crystallographic data, and toxicity profiles in Zenodo or Figshare.
  • Conflict Declaration : Disclose funding sources (e.g., grant numbers) and potential biases in manuscripts.
  • Collaboration Agreements : Define data ownership upfront to prevent team disputes .

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